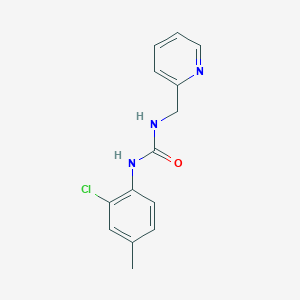![molecular formula C17H15N3O7S B4721492 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4721492.png)
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate
Übersicht
Beschreibung
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate, also known as ANOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. ANOCA is a derivative of acrylate, and its chemical structure consists of a 4-nitrophenyl group attached to a 2-oxoethyl group through an amino sulfonamide linker.
Wirkmechanismus
The mechanism of action of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and the regulation of cytokines and chemokines involved in the inflammatory response. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase (CDK), which are involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the activity of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are cytokines involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate are not fully understood, but it has been shown to have anti-cancer and anti-inflammatory properties. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of enzymes involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to reduce inflammation by inhibiting the activity of cytokines and chemokines involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has several advantages for lab experiments, including its stability in solution and its potential as a drug candidate for the treatment of cancer and inflammation. However, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research on 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to determine the safety and efficacy of 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate as a potential drug candidate for the treatment of cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has shown potential in the pharmaceutical industry as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune diseases. 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of enzymes involved in cell division. Additionally, 2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate has been shown to reduce inflammation by inhibiting the activity of cytokines and chemokines involved in the inflammatory response.
Eigenschaften
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] (E)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S/c18-28(25,26)15-8-4-13(5-9-15)19-16(21)11-27-17(22)10-3-12-1-6-14(7-2-12)20(23)24/h1-10H,11H2,(H,19,21)(H2,18,25,26)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCLUNHEPPYDO-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[3-(2-methylphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4721416.png)
![1-[3-(3,4-dimethylphenoxy)propyl]piperidine](/img/structure/B4721423.png)

![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![ethyl 4-[2-(4-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4721455.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate](/img/structure/B4721477.png)
![4-(4-isopropylphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4721488.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4721495.png)
![methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4721501.png)